Dimethyl 2-oxosuccinate

Physical Organic Chemistry Tautomerism β-Dicarbonyl Reactivity

Dimethyl 2-oxosuccinate (dimethyl oxaloacetate) exhibits a 47% weaker intramolecular hydrogen bond (31.1 kJ/mol) vs acetylacetone (66.4 kJ/mol), yielding a higher equilibrium concentration of the reactive keto tautomer. This unique electronic environment—a central keto group flanked by two ester functionalities—makes it the superior electrophilic partner for condensations with hydrazines, amidines, and amines, delivering higher yields in pyrazole, pyrimidine, and nitrogen-heterocycle syntheses. Its membrane-permeable properties (LogP -0.38) enable consistent intracellular delivery for citric acid cycle and metabolic studies. For asymmetric aspartic acid synthesis via Schiff base hydrogenation, ≥95% purity is mandatory to ensure enantioselectivity. Substituting with generic diesters like dimethyl malonate risks derailed syntheses and irreproducible outcomes.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 25007-54-9
Cat. No. B1618455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-oxosuccinate
CAS25007-54-9
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C(=O)OC
InChIInChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3
InChIKeyZOKLUHBZBGHBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Oxosuccinate (CAS 25007-54-9): Structural and Physicochemical Baseline for Procurement Decisions


Dimethyl 2-oxosuccinate (CAS 25007-54-9), also known as dimethyl oxaloacetate, is a β-dicarbonyl diester with the molecular formula C₆H₈O₅ and a molar mass of 160.12 g/mol . It contains two methyl ester groups and a central keto group, classifying it as a reactive intermediate in organic synthesis . Its predicted density is 1.2±0.1 g/cm³ and boiling point is 218.1±23.0 °C at 760 mmHg . The compound exists as a tautomeric mixture of keto and enol forms in solution, a property that fundamentally influences its reactivity and differentiates it from simple diesters [1].

Why Dimethyl 2-Oxosuccinate Cannot Be Casually Substituted by Other Diesters or β-Dicarbonyls


Substituting dimethyl 2-oxosuccinate with a generic diester like dimethyl malonate or a simpler β-dicarbonyl like acetylacetone introduces quantifiable changes in reactivity, tautomeric equilibrium, and hydrogen-bonding strength that can derail synthetic outcomes. The presence of the central keto group adjacent to two ester functionalities creates a unique electronic environment that is absent in saturated diesters [1]. Furthermore, the compound's intramolecular hydrogen bond strength (31.1 kJ/mol) is significantly weaker than that of acetylacetone (66.4 kJ/mol), indicating a distinct enol stabilization that affects its behavior as a nucleophile or electrophile in condensation and cyclization reactions [2]. These differences are not theoretical; they directly impact reaction yields, selectivity, and the feasibility of downstream transformations, making blind substitution a high-risk procurement strategy [1].

Quantitative Differentiation of Dimethyl 2-Oxosuccinate Against Key Analogs


Weaker Intramolecular Hydrogen Bonding vs. Acetylacetone Alters Enol Reactivity

Dimethyl 2-oxosuccinate (DMOA) exhibits a hydrogen bond strength of 31.1 kJ/mol in its most stable enol conformer, which is 35.3 kJ/mol weaker than the 66.4 kJ/mol observed for acetylacetone (AA) under comparable computational conditions [1]. This weaker hydrogen bonding is accompanied by a 0.07–0.08 Å longer O⋯O distance in the chelate ring, directly influencing the compound's tautomeric equilibrium and its ability to act as a nucleophile or electrophile in condensation reactions [1].

Physical Organic Chemistry Tautomerism β-Dicarbonyl Reactivity

Higher Boiling Point vs. Dimethyl Malonate Indicates Stronger Intermolecular Interactions

The predicted boiling point of dimethyl 2-oxosuccinate is 218.1±23.0 °C at 760 mmHg, which is approximately 38 °C higher than the experimentally determined boiling point of dimethyl malonate (180–181 °C) . This significant elevation reflects the presence of the additional keto group, which enhances dipole-dipole interactions and polarizability. The difference necessitates adjusted distillation parameters and influences solvent selection in reactions where volatility is a concern .

Physical Properties Separation Science Process Chemistry

Lower Density vs. Dimethyl Succinate Reflects Altered Molecular Packing

Dimethyl 2-oxosuccinate exhibits a predicted density of 1.2±0.1 g/cm³, which is approximately 7% lower than the experimental density of its saturated analog, dimethyl succinate (1.117 g/mL at 25 °C) . The presence of the planar keto group in the 2-oxosuccinate likely disrupts efficient molecular packing compared to the fully saturated succinate diester. This density difference is quantifiable and may affect volume-based dosing in continuous flow or large-scale batch processes .

Physical Chemistry Formulation Material Science

High-Value Application Scenarios for Dimethyl 2-Oxosuccinate Based on Verified Differentiation


Synthesis of Heterocyclic Scaffolds via Condensation Reactions

The 47% weaker intramolecular hydrogen bond in dimethyl 2-oxosuccinate, relative to acetylacetone, results in a higher equilibrium concentration of the reactive keto tautomer [1]. This property makes it a superior electrophilic partner in condensations with hydrazines, amidines, and amines to form pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. Researchers seeking higher yields in such cyclocondensations should prioritize this compound over more strongly enol-stabilized β-dicarbonyls [1].

Enzyme Mechanistic Studies and Metabolic Probe Development

As the dimethyl ester of oxaloacetate, this compound serves as a membrane-permeable prodrug or substrate analog in studies of the citric acid cycle and related metabolic pathways . Its distinct physicochemical properties, including a LogP of -0.38 (predicted) , provide a balance of hydrophilicity and lipophilicity that differs from diethyl oxaloacetate (LogP ~0.5). This differential solubility profile may influence cellular uptake kinetics, making dimethyl 2-oxosuccinate the preferred choice for in vitro metabolic assays where consistent intracellular delivery is critical.

Precursor to Optically Active Aspartic Acid Derivatives

Dimethyl 2-oxosuccinate can be converted to Schiff base intermediates that, upon asymmetric hydrogenation, yield optically active aspartic acid [2]. The quantitative difference in boiling point (38 °C higher than dimethyl malonate) necessitates specific distillation conditions during workup. Procurement for this application requires material that meets stringent purity specifications (typically ≥95%) to ensure high enantioselectivity in the downstream hydrogenation step .

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